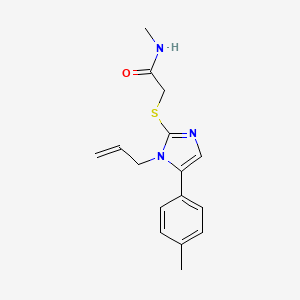

![molecular formula C20H18FN3O2S B2973656 N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide CAS No. 891102-11-7](/img/structure/B2973656.png)

N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

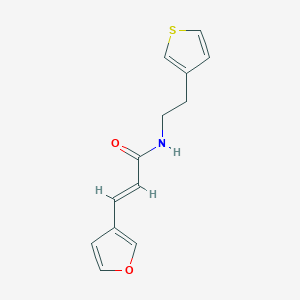

N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.

BenchChem offers high-quality N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Drug Discovery

The core structure of this compound, particularly the 2-aminothiazole scaffold, is a significant part of several clinically applied anticancer drugs like dasatinib and alpelisib . Research indicates that derivatives of 2-aminothiazole exhibit potent and selective inhibitory activity against a range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound’s potential in anticancer drug discovery lies in its ability to decrease drug resistance and reduce side effects.

Antimicrobial Activity

Compounds with a 2-aminothiazole nucleus have been documented to possess antimicrobial properties . This suggests that our compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents.

Antiviral Applications

The 2-aminothiazole derivatives are known to have antiviral activities . This makes the compound a candidate for the synthesis of new antiviral drugs that could be effective against a variety of viral infections.

Anti-inflammatory Properties

The compound’s structure is conducive to anti-inflammatory activity . This could be leveraged in the development of new anti-inflammatory medications, potentially with fewer side effects than current treatments.

Enzymatic Inhibition

Thiosemicarbazone moieties, which are structurally related to our compound, have shown enzymatic inhibition properties . This could be significant in the study of diseases where enzyme regulation plays a crucial role, such as Alzheimer’s or Parkinson’s disease.

Antioxidant Potential

The presence of a thiosemicarbazone moiety suggests that the compound may exhibit antioxidant properties . This could be beneficial in researching oxidative stress-related conditions and in the development of protective agents against free radical damage.

Coordination Chemistry and Metal Complexes

Due to its nitrogen and sulfur donors, the compound could be used in coordination chemistry to create a variety of metal complexes . These complexes can have diverse applications, including catalysis, environmental remediation, and as precursors for materials science.

Structural Studies and Crystallography

The compound’s crystalline structure can be analyzed to understand intermolecular interactions and molecular conformations . This information is valuable for the rational design of drugs and for predicting the behavior of similar compounds in biological systems.

properties

IUPAC Name |

N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c1-13-5-3-4-6-14(13)12-27-20-22-11-17(19(26)24(20)2)18(25)23-16-9-7-15(21)8-10-16/h3-11H,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJHPAALKBHYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2973582.png)

![(3aR,6aR)-Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2973586.png)

![3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2973587.png)

![2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2973588.png)

![(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973589.png)

![7-allyl-1-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2973590.png)

![2-Allyl-1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2973591.png)

![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2973592.png)